molecular formula C23H26N2O2S2 B2970833 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 954672-15-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2970833
CAS RN: 954672-15-2
M. Wt: 426.59
InChI Key: JNQRBBKNXWMANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O2S2 and its molecular weight is 426.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Protein Kinases

A study by Chijiwa et al. (1990) demonstrated the selective inhibition of cyclic AMP-dependent protein kinase by H-89, a related isoquinolinesulfonamide. This compound was found to inhibit protein kinase A significantly, affecting forskolin-induced neurite outgrowth and protein phosphorylation in PC12D pheochromocytoma cells without decreasing intracellular cyclic AMP levels. The research highlights the role of protein kinase A in neurite outgrowth and its potential as a target for neurological disorders treatment (Chijiwa et al., 1990).

Carbonic Anhydrase Interaction

Mader et al. (2011) investigated the interaction between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides, revealing insights into the structural basis for selective inhibition of human carbonic anhydrases. Their study provided clues for designing selective inhibitors for therapeutically relevant isozymes, such as those associated with cancer and neuronal processes (Mader et al., 2011).

Cytotoxicity and Anticancer Potential

Saleh et al. (2020) synthesized novel annulated dihydroisoquinoline heterocycles and evaluated their cytotoxicity, showing significant in vitro antitumor activity against various cancer cell lines. This study emphasizes the potential of dihydroisoquinoline derivatives as anticancer agents through molecular docking simulations, suggesting mechanisms of action by initiating apoptosis in cancer cells (Saleh et al., 2020).

Vasodilatory Activity

Morikawa et al. (1989) synthesized a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, demonstrating vasodilatory action in vivo. This research suggests potential applications of isoquinoline derivatives in cardiovascular drug development, highlighting their therapeutic relevance in treating hypertension and related vascular disorders (Morikawa et al., 1989).

Selectivity for Human Receptors

Humphreys et al. (1998) explored the selectivity of isoquinolines as antagonists of the P2X7 nucleotide receptor, demonstrating high selectivity for the human versus rat receptor homologues. This study contributes to the understanding of isoquinoline sulfonamides' therapeutic potential and structural domains important in receptor activation (Humphreys et al., 1998).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S2/c1-17-7-8-22(13-18(17)2)29(26,27)24-14-23(21-10-12-28-16-21)25-11-9-19-5-3-4-6-20(19)15-25/h3-8,10,12-13,16,23-24H,9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRBBKNXWMANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.